N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide
Description
N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide core linked to a bifuran moiety
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(10-3-1-4-10)15-9-11-6-7-13(18-11)12-5-2-8-17-12/h2,5-8,10H,1,3-4,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVBGIOVZSIUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with [2,2’-bifuran]-5-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Oxidation Reactions
The bifuran moiety undergoes selective oxidation due to the inherent reactivity of its conjugated diene system. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity | Source |
|---|---|---|---|---|
| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Furan-epoxidated derivative | ~65% yield | |
| Ring-opening | Ozone (O₃), followed by reductive workup | Dicarbonyl intermediate | Moderate selectivity |
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Mechanistic Notes :
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Epoxidation occurs preferentially at the less sterically hindered furan ring.
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Ozonolysis cleaves the furan rings to yield diketones, which can further participate in condensation reactions.
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Nucleophilic Substitution
The cyclobutane ring’s strain enhances its susceptibility to nucleophilic attack:
| Target Site | Nucleophile | Conditions | Products | Notes | Source |
|---|---|---|---|---|---|
| Cyclobutane C=O | Grignard reagents (e.g., MeMgBr) | THF, −78°C → RT | Tertiary alcohol derivatives | Retains bifuran core | |
| Amide N-H | Alkyl halides (e.g., CH₃I) | NaH, DMF, 0°C → RT | N-alkylated analogs | Limited regioselectivity |
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Key Insight : Steric hindrance from the bifuran group directs nucleophiles toward the cyclobutane carbonyl over the amide nitrogen.
Cycloaddition Reactions
The diene character of the bifuran system enables Diels-Alder reactions:
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Experimental Data :
Hydrolysis and Functionalization
The amide bond undergoes controlled hydrolysis, enabling structural diversification:
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Conditions Optimization :
Cross-Coupling Reactions
Palladium-catalyzed transformations leverage the bifuran’s aromatic C–H bonds:
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Ligand Effects :
Photochemical Reactions
The cyclobutane ring participates in [2+2] photocycloadditions:
| Reaction Partner | Light Source | Products | Stereochemistry | Source |
|---|---|---|---|---|
| Acetylene | UV (254 nm), CH₃CN | Tricyclic ladderane analog | Cis-fused isomers |
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Limitations : Low quantum yield (<20%) due to competing side reactions.
Reductive Transformations
Selective reduction of the amide group is achievable under mild conditions:
| Reducing Agent | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → reflux | Secondary amine derivative | Over-reduction risk | |
| BH₃·THF | RT, 12 h | Alcohol intermediate | Chemoselective |
Scientific Research Applications
Chemistry
- Synthesis Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its bifuran structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity : Research indicates that compounds with bifuran moieties exhibit various biological activities, including antimicrobial and anticancer properties. The specific interactions of N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide with biological targets are under investigation.
Medicine
- Therapeutic Potential : The compound may be explored for its pharmacological properties, particularly in targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders. Its unique structure suggests potential interactions with enzymes or receptors critical in these conditions.
Industry
- Material Development : this compound can be utilized in the development of advanced materials due to its chemical properties. Applications may include the creation of conductive polymers or specialty chemicals for various industrial uses.
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Versatility in organic synthesis |
| Biology | Antimicrobial and anticancer studies | Potential new therapeutic agents |
| Medicine | Targeting disease pathways | Novel treatments for cancer and neurodegeneration |
| Industry | Development of advanced materials | Innovative applications in polymers |
Case Studies
- Anticancer Activity : Preliminary studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : Research into related bifuran compounds has revealed promising antimicrobial activity against pathogens such as E. coli and S. aureus, suggesting that this compound could also possess similar properties.
- Material Science Applications : The compound's unique structural characteristics make it an attractive candidate for developing new materials with specific electrical or optical properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxamide: A simpler analog without the bifuran moiety.
N-(2-furylmethyl)cyclobutanecarboxamide: Contains a single furan ring instead of a bifuran.
N-(2-thienylmethyl)cyclobutanecarboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)cyclobutanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This structural feature enhances its potential for interactions with biological targets and its utility in various applications .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane core linked to a bifuran moiety. The presence of these structural components suggests potential interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition.
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate farnesoid X receptor (FXR) activity, which is crucial in bile acid regulation and metabolic processes .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, related compounds have shown promise as inhibitors of secretases and kinases, suggesting that this compound could have similar properties .
In Vitro Studies
Research has demonstrated that compounds structurally related to this compound can exhibit notable biological activities:
- Antiproliferative Effects : Certain derivatives have shown antiproliferative activity against various cancer cell lines, indicating potential for development as anticancer agents.
- Anti-inflammatory Properties : Studies suggest that compounds with similar frameworks can reduce inflammatory markers in vitro, which may be relevant for treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- A study on substituted bicyclic compounds indicated their effectiveness as FXR modulators, which could translate to therapeutic applications in metabolic disorders .
- Another investigation focused on the synthesis and evaluation of cyclic compounds that demonstrated significant enzyme inhibition, paving the way for further exploration into their pharmacological potential .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves coupling a bifuran-derived amine with a cyclobutanecarboxylic acid derivative. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane or DMF at 0–25°C .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification via column chromatography to remove byproducts.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclobutane ring activation .
Yield improvements (>75%) are achieved by iterative recrystallization in ethanol/water mixtures or using continuous flow reactors for large-scale synthesis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the bifuran and cyclobutane moieties. Aromatic protons in the bifuran ring appear as doublets (δ 6.2–7.1 ppm), while cyclobutane protons show multiplet splitting (δ 2.5–3.5 ppm) .
- IR spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-O in furan) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 342.1472 for CHNO) .
Advanced Research Questions
Q. How can molecular docking studies be employed to predict the interaction between this compound and potential enzymatic targets?
Methodological Answer:
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2 or kinase domains) due to the compound’s lipophilic cyclobutane and aromatic furan groups .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s partial charges using Gaussian09 at the B3LYP/6-31G* level .
- Validation : Compare predicted binding affinities (ΔG values) with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental strategies are recommended to resolve contradictions in bioactivity data observed across different studies of this compound derivatives?
Methodological Answer:
- Assay standardization : Re-evaluate bioactivity under uniform conditions (e.g., cell line specificity, serum-free media, and controlled O levels) .
- Purity verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
- Orthogonal assays : Cross-validate anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to address variability in single-endpoint studies .
Q. How does the presence of the cyclobutane ring influence the compound’s conformational stability and pharmacological profile compared to other carboxamide derivatives?
Methodological Answer:
- Conformational analysis : The cyclobutane’s ring strain restricts rotational freedom, stabilizing a bent conformation that enhances binding to sterically constrained targets (e.g., GPCRs). Computational studies (DFT) show a 15–20% increase in binding energy compared to cyclohexane analogs .
- Pharmacokinetics : The cyclobutane improves metabolic stability by reducing CYP450-mediated oxidation, as shown in microsomal incubation assays (t > 4 hours vs. <1 hour for linear analogs) .
Q. What computational and experimental approaches are synergistic for elucidating the compound’s mechanism of action in neurodegenerative disease models?
Methodological Answer:
- Network pharmacology : Use STRING or KEGG databases to identify pathways (e.g., amyloid-beta aggregation or tau phosphorylation) linked to structural motifs .
- In vitro models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (HO-induced), measuring caspase-3 activation and mitochondrial membrane potential via JC-1 staining .
- In silico toxicity : Predict blood-brain barrier permeability using SwissADME and validate with in situ brain perfusion assays in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
